4-chloro-1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-disulfonamide
Overview
Description
4-chloro-1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-disulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzene ring substituted with a chlorine atom and two sulfonamide groups, each bonded to two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-disulfonamide typically involves the chlorination of a suitable benzene derivative followed by sulfonation and subsequent alkylation. One common route includes:
Sulfonation: The addition of sulfonamide groups using reagents like sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl).
Alkylation: The introduction of ethyl groups to the sulfonamide nitrogen atoms using ethyl halides (e.g., ethyl bromide) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-disulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfonamide groups can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the sulfonamide groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) in polar solvents like methanol or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidized forms of the sulfonamide groups, such as sulfonic acids.
Reduction Products: Reduced forms of the sulfonamide groups, such as amines.
Scientific Research Applications
4-chloro-1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-disulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of sulfonamide groups.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-chloro-1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-disulfonamide involves its interaction with biological molecules. The sulfonamide groups can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-6-chloro-1,3-benzenedisulfonamide
- 4-chloro-1,3-benzenedisulfonamide
- 4-chloro-1,3-benzenediamine
Uniqueness
4-chloro-1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-disulfonamide is unique due to the presence of four ethyl groups attached to the sulfonamide nitrogen atoms. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-chloro-1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-disulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2O4S2/c1-5-16(6-2)22(18,19)12-9-10-13(15)14(11-12)23(20,21)17(7-3)8-4/h9-11H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHDZVMBCMNIFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N(CC)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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